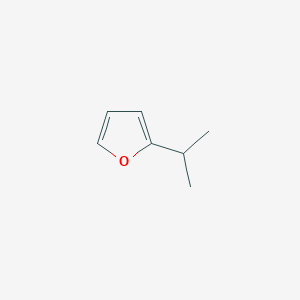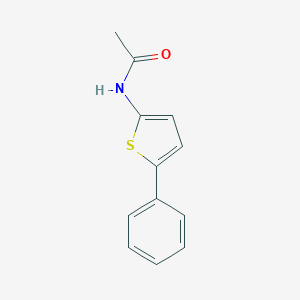![molecular formula C12H16N2OS3 B076250 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-40-5](/img/structure/B76250.png)
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism Of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-cancer properties, and has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. It has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Future Directions
There are many future directions for the study of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One potential direction is the development of new therapeutic agents for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new antibiotics, as 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess anti-microbial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways in the body.
Synthesis Methods
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 2-mercaptoethanol and ethyl chloroacetate to form the intermediate compound 3-ethyl-2-thioxo-4-thiazolidinone. This intermediate is then reacted with 2-bromoethyl ethyl sulfide to form the final product. The synthesis has been optimized for high yield and purity, making it a reliable method for producing the compound.
Scientific Research Applications
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
10505-40-5 |
|---|---|
Product Name |
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
Molecular Formula |
C12H16N2OS3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS3/c1-3-13-7-8-17-10(13)6-5-9-11(15)14(4-2)12(16)18-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
RNWPBDIQIZTRHE-OZDSWYPASA-N |
Isomeric SMILES |
CCN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
Canonical SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
Other CAS RN |
10505-40-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



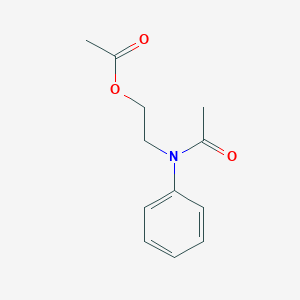
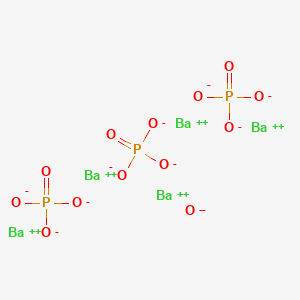

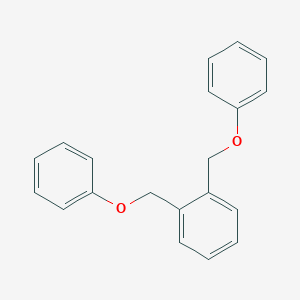


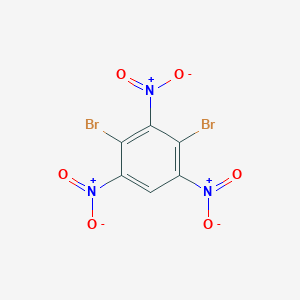
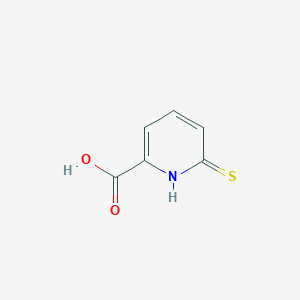
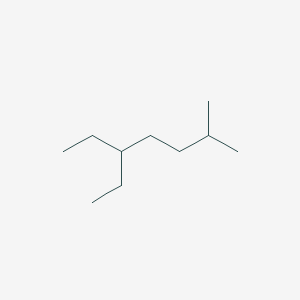

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
